Methyl-4-oxo-4-phenyl-2-butenoate
Overview
Description
Methyl-4-oxo-4-phenyl-2-butenoate is an organic compound with the molecular formula C₁₁H₁₀O₃. It is a methyl ester derivative of 4-oxo-4-phenyl-2-butenoic acid. This compound is known for its conjugated system, which includes a carbonyl group and a phenyl ring, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-4-oxo-4-phenyl-2-butenoate can be synthesized through several methods. One common synthetic route involves the reaction of trans-3-benzoylacrylic acid with trimethyl phosphite. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize catalysts to enhance the reaction rate and improve yield. The use of continuous flow reactors can also optimize the production efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl-4-oxo-4-phenyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxo-4-phenyl-2-butenoic acid.
Reduction: 4-hydroxy-4-phenyl-2-butenoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl-4-oxo-4-phenyl-2-butenoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of methyl-4-oxo-4-phenyl-2-butenoate involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction mechanism involves the formation of a six-membered ring through the interaction of the compound with a diene, leading to the formation of a cyclohexene derivative .
Comparison with Similar Compounds
Similar Compounds
Methyl-4-hydroxy-2-oxo-4-phenyl-3-butenoate: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
Methyl-3-benzoylacrylate: Similar in structure but lacks the conjugated system present in methyl-4-oxo-4-phenyl-2-butenoate.
Uniqueness
This compound is unique due to its conjugated system, which imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
methyl (E)-4-oxo-4-phenylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEGOHIZLROWAT-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14274-07-8 | |
Record name | NSC49218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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